2-Amino-5-methoxyphenol Hydrochloride
Overview
Description
2-Amino-5-methoxyphenol Hydrochloride is an aminophenol that is phenol substituted by amino and methoxy groups at positions 2 and 5, respectively . It is a grey-brown to dark brown crystalline powder .
Synthesis Analysis
To synthesize 2-amino-5-methoxyphenol, start with resorcinol methylate partially using half mole of CH3I & K2CO3 in Acetone for 8 hrs. The methoxy resorcinol obtained is further nitrated & reduced by Sn/HCl or Fe/HCl or H2/Pt .Molecular Structure Analysis
The molecular formula of 2-Amino-5-methoxyphenol Hydrochloride is C7H10ClNO2 . The IUPAC name is 2-amino-5-methoxyphenol . The InChI is 1S/C7H9NO2/c1-10-5-2-3-6 (8)7 (9)4-5/h2-4,9H,8H2,1H3 .Chemical Reactions Analysis
5-Amino-2-methoxyphenol reacts with ninhydrin to yield tetrahydroindeno [1,2- b ]indolones .Physical And Chemical Properties Analysis
2-Amino-5-methoxyphenol Hydrochloride has a molecular weight of 175.61 . It is a solid at room temperature and should be stored in a dry, cool, and well-ventilated place .Scientific Research Applications
Pyrolysis Products Analysis
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride, a related compound, has been studied for its stability when exposed to heat. Research indicates that various products can form upon pyrolysis, highlighting concerns about the potential ingestion of pyrolysis products with unknown toxicity (Texter et al., 2018).
Metabolic Pathway Studies
4-Bromo-2,5-dimethoxyphenethylamine (2C-B), structurally similar to 2-Amino-5-methoxyphenol Hydrochloride, was studied in vivo in rats to identify its metabolic pathways. The findings suggest multiple pathways for metabolism, including the formation of aldehyde metabolites and acetylation processes (Kanamori et al., 2002).
Proxies for Land Plant Biomass
Methoxyphenols like 2-methoxyphenol and 2,6-dimethoxyphenol have been used as proxies for terrestrial biomass. Studies on pyrolysis of these compounds under closed conditions revealed simple product distributions, providing insights into chemical changes in lignin during hydrothermal alteration (Vane & Abbott, 1999).
Regioselective Preparation Studies
Research on regioisomeric 5-amino- and 6-amino- 1,3-benzoxazole-4,7-diones, prepared from compounds including 2,6-diamino-4-methoxyphenol, has contributed to the understanding of amino and hydroxy substituents in symmetrical precursors (Bréhu et al., 2005).
Synthetic Approaches
A practical synthetic approach for 2-amino-5-methoxylpropiophenone, demonstrating short reaction steps and good yield, provides valuable methodology for the synthesis of related compounds (Yu et al., 2011).
Adsorption and Removal Studies
3-Aminophenol and 2-hydroxy-5-methoxy benzoic acid were used for surface modification of adsorbents in the removal of cobalt from aqueous media. This research underscores the utility of chemically modified activated carbon in environmental remediation (Gunjate et al., 2020).
Protein Reagents Study
2-Methoxy-5-nitrobenzyl bromide, similar in structure to 2-Amino-5-methoxyphenol Hydrochloride, has been explored for its sensitivity to changes in the molecular environment of enzymes. This research contributes to the understanding of enzyme-substrate interactions and the specificity of protein reagents (Horton et al., 1965).
Safety And Hazards
properties
IUPAC Name |
2-amino-5-methoxyphenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4,9H,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJIQOBYRBTOLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480591 | |
Record name | 2-Amino-5-methoxyphenol Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-methoxyphenol Hydrochloride | |
CAS RN |
39547-15-4 | |
Record name | 2-Amino-5-methoxyphenol Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-4-methoxyaniline Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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